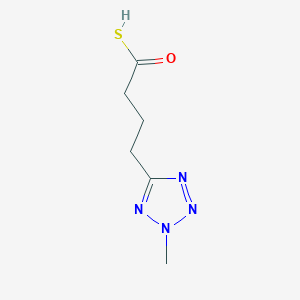
4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid is a compound that belongs to the tetrazole family Tetrazoles are known for their unique chemical properties and biological activities
Méthodes De Préparation
The synthesis of 4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid typically involves multiple steps. One common synthetic route starts with the reaction of 4-(bromomethyl)biphenyl-2-carbonitrile with ethyl 4-aminobenzoate in the presence of anhydrous potassium carbonate in refluxing acetonitrile to form an intermediate compound . This intermediate is then reacted with sodium azide and trimethylamine hydrochloride in toluene solvent with 10% sodium hydroxide to generate the final product .
Analyse Des Réactions Chimiques
4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Applications De Recherche Scientifique
4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Mécanisme D'action
The mechanism of action of 4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid involves its interaction with various molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors in organisms via non-covalent interactions, leading to a wide range of biological effects . For instance, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparaison Avec Des Composés Similaires
4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid can be compared with other tetrazole derivatives such as:
4-(2H-Tetrazol-5-yl)benzoic acid: Known for its use in pharmaceuticals as a bioisostere of carboxylic acids.
2-(2H-Tetrazol-5-yl)terephthalic acid: Used in the synthesis of metal-organic frameworks with high adsorption capacities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
91939-91-2 |
|---|---|
Formule moléculaire |
C6H10N4OS |
Poids moléculaire |
186.24 g/mol |
Nom IUPAC |
4-(2-methyltetrazol-5-yl)butanethioic S-acid |
InChI |
InChI=1S/C6H10N4OS/c1-10-8-5(7-9-10)3-2-4-6(11)12/h2-4H2,1H3,(H,11,12) |
Clé InChI |
JVHHPQZEOHRETG-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(N=N1)CCCC(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


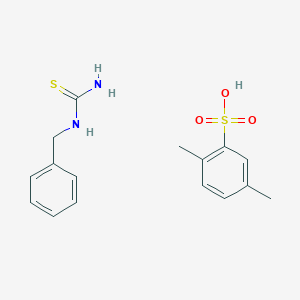
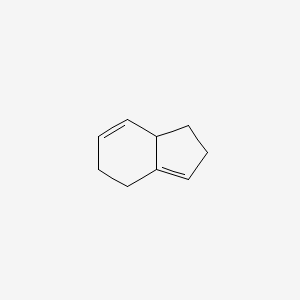
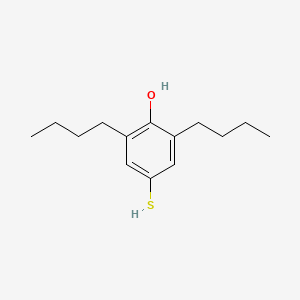

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

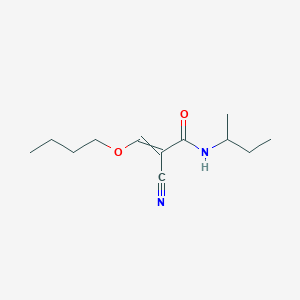
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

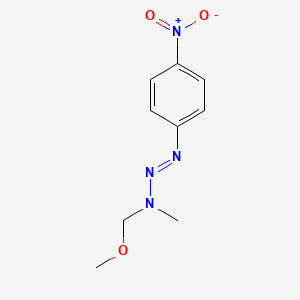
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
